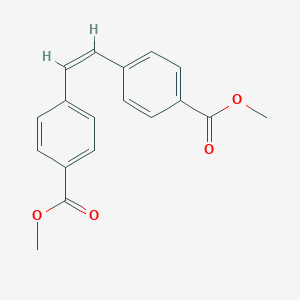

Dimethyl cis-stilbene-4,4'-dicarboxylate

Description

Foundational Aspects of Stilbene (B7821643) Chemistry in Contemporary Research

Stilbenes are a class of organic compounds characterized by a C6-C2-C6 carbon skeleton, which consists of two phenyl groups linked by an ethylene (B1197577) bridge. This fundamental structure allows for the existence of two geometric isomers: trans-(E) and cis-(Z) stilbene. The trans-isomer is typically more thermodynamically stable due to reduced steric hindrance between the phenyl rings.

Contemporary research in stilbene chemistry is extensive, with applications ranging from medicinal chemistry to materials science. Stilbene derivatives are investigated for their biological activities, including potential anticancer and antioxidant properties. In the realm of materials science, the rigid and photoresponsive nature of the stilbene core makes it a valuable component in the design of fluorescent dyes, optical brighteners, and organic light-emitting diodes (OLEDs). The synthetic versatility of the stilbene scaffold allows for the introduction of various functional groups onto the phenyl rings, enabling the fine-tuning of their chemical and physical properties. A variety of synthetic methods, including the Wittig reaction, Heck reaction, and McMurry coupling, are employed to access a wide array of stilbene derivatives. nih.govwiley-vch.de

Distinctive Significance of cis-Stilbene (B147466) Isomers in Photochemical and Materials Science Contexts

The cis-isomers of stilbene derivatives, while often less stable than their trans counterparts, exhibit unique and significant photochemical behaviors that are of great interest in both fundamental and applied research. Upon absorption of ultraviolet (UV) light, cis-stilbenes can undergo two primary photochemical reactions: photoisomerization to the more stable trans-isomer and photocyclization to form dihydrophenanthrene derivatives. organicreactions.orgresearchgate.net

This photoisomerization is a reversible process, with the reverse trans-to-cis isomerization also being photochemically driven. This photoswitchable behavior makes cis-stilbene derivatives attractive candidates for the development of molecular switches, photosensitive materials, and data storage devices. The efficiency and kinetics of this isomerization can be influenced by the substitution pattern on the aromatic rings and the surrounding environment.

The photocyclization reaction, on the other hand, is an irreversible process that leads to the formation of a rigid, polycyclic aromatic system. organicreactions.orgresearchgate.net This transformation has been utilized in the synthesis of complex organic molecules and as a method for photolithography and materials patterning.

In the context of materials science, the non-linear, bent geometry of cis-stilbene isomers is particularly significant. This molecular shape can be exploited in the design of metal-organic frameworks (MOFs), where the linker's geometry dictates the resulting crystal structure and porosity. The use of cis-stilbene dicarboxylate linkers has been shown to produce novel MOF topologies with potential applications in gas storage and separation. rsc.org

Research Scope and Objectives Pertaining to Dimethyl cis-stilbene-4,4'-dicarboxylate

The specific focus on this compound within the broader field of stilbene chemistry is driven by a combination of its structural features and potential applications. The presence of the carboxylate groups at the 4 and 4' positions provides convenient handles for further chemical modification, such as incorporation into polymers or coordination to metal centers.

The primary research objectives concerning this compound can be summarized as follows:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to obtain the pure cis-isomer of Dimethyl stilbene-4,4'-dicarboxylate and thoroughly characterizing its structural and physical properties using various spectroscopic and analytical techniques.

Photochemical Behavior: Investigating the quantum yields and mechanisms of its photoisomerization to the trans-isomer and its photocyclization reaction under different conditions (e.g., solvent, temperature, wavelength of light).

Materials Science Applications: Exploring its use as a building block for novel materials. A significant area of interest is its application as a precursor to the (Z)-4,4′-stilbene dicarboxylic acid linker for the construction of innovative metal-organic frameworks with unique structural and functional properties. rsc.orgrsc.org

The following table provides key identification and property data for this compound.

| Property | Value |

| CAS Number | 143130-82-9 |

| Molecular Formula | C₁₈H₁₆O₄ |

| Molecular Weight | 296.32 g/mol |

| IUPAC Name | methyl 4-[(Z)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate |

| Melting Point | 112-114 °C |

| Appearance | White to pale yellow crystals or powder |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[(Z)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOODVYOWCWQPMV-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Dimethyl Cis Stilbene 4,4 Dicarboxylate

Contemporary Approaches for the Stereoselective Synthesis of cis-Stilbene (B147466) Frameworks

Achieving high stereoselectivity in the formation of carbon-carbon double bonds is a central theme in modern organic synthesis. For stilbenes, where the trans isomer is typically thermodynamically more stable, the synthesis of the cis isomer in high purity requires kinetically controlled reaction conditions.

The Wittig reaction, involving the reaction of a phosphorus ylide with an aldehyde or ketone, is a foundational method for alkene synthesis. wiley-vch.de The classic Wittig reaction often provides a mixture of (E)- and (Z)-isomers, with the stereochemical outcome heavily dependent on the stability of the ylide and the reaction conditions. rsc.org For the synthesis of cis-stilbenes, non-stabilized ylides under salt-free conditions are typically required, which can present challenges in terms of functional group tolerance and scalability.

A more versatile and widely adopted approach for stereoselective olefination is the Horner–Wadsworth–Emmons (HWE) reaction. wiley-vch.de The standard HWE reaction, which uses phosphonate-stabilized carbanions, generally favors the formation of the thermodynamically stable (E)-alkene. nih.gov However, significant modifications to the HWE protocol have been developed to override this intrinsic preference and furnish (Z)-alkenes with high selectivity.

The Still-Gennari and Ando modifications are prominent strategies for achieving high Z-selectivity. acs.orgdocumentsdelivered.com These methods employ phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl esters, which accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic cis-alkene product. acs.orgnih.gov The synthesis of Dimethyl cis-stilbene-4,4'-dicarboxylate could thus be envisioned via the condensation of methyl 4-formylbenzoate with a phosphonate reagent derived from methyl 4-(bromomethyl)benzoate, utilizing Still-Gennari conditions to ensure high cis selectivity. The choice of base and solvent is critical, with combinations like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 in tetrahydrofuran (THF) at low temperatures often providing optimal results.

| Aldehyde | Phosphonate Reagent | Base/Solvent | Yield (%) | Z:E Ratio | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | KHMDS, 18-crown-6 / THF | 90 | 98:2 | documentsdelivered.comnih.gov |

| Cinnamaldehyde | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | KHMDS, 18-crown-6 / THF | 90 | 91:9 | nih.gov |

| Cyclohexanecarboxaldehyde | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | KHMDS, 18-crown-6 / THF | 85 | 86:14 | nih.gov |

| 4-Methoxybenzaldehyde | Methyl 2-[bis(benzylthio)phosphoryl]acetate | NaHMDS (excess) | - | >0:100 (E-selective) | acs.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. nih.gov The Mizoroki-Heck reaction, which couples an aryl halide with an alkene, is a common method for synthesizing stilbenes. nih.govguidechem.com However, the standard Heck reaction typically yields the trans-stilbene isomer with high selectivity. nih.gov

The Suzuki-Miyaura coupling reaction offers a more promising route for stereocontrolled stilbene (B7821643) synthesis. masterorganicchemistry.commasterorganicchemistry.com By coupling an aryl halide with a stereodefined vinylboronic acid or ester, the geometry of the double bond can be retained in the final product. masterorganicchemistry.com Therefore, the synthesis of a cis-stilbene framework can be achieved by coupling a cis-vinylboronic ester with an appropriate aryl bromide. For the target molecule, this would involve the synthesis of methyl 4-((Z)-2-boronviny)benzoate and its subsequent Suzuki coupling with methyl 4-bromobenzoate in the presence of a palladium catalyst and a suitable base. The success of this approach hinges on the ability to prepare the cis-vinylboronic ester with high isomeric purity.

Rather than functionalizing a pre-formed stilbene core, a more efficient strategy involves incorporating the carboxylate moieties into the precursors before the key C-C bond-forming step. This approach ensures precise control over the substitution pattern.

For instance, using the HWE methodology described in section 2.1.1, the direct synthesis of this compound can be achieved. The reaction would involve the olefination of methyl 4-formylbenzoate with the phosphonate-stabilized carbanion generated from diethyl (4-(methoxycarbonyl)benzyl)phosphonate. By employing Z-selective conditions (e.g., Still-Gennari), the desired cis-isomer can be formed directly with the dicarboxylate functionality already in place. Another established method for preparing simple cis-stilbene involves the decarboxylation of the high-melting point isomer of α-phenylcinnamic acid, which proceeds with high stereoselectivity. fishersci.com

Functionalization and Derivatization Reactions of this compound

The chemical reactivity of this compound is dictated by its three primary functional components: the electron-rich central double bond, the two aromatic rings, and the two methyl ester groups.

The central double bond of the cis-stilbene framework is susceptible to a variety of addition and cycloaddition reactions. The cis geometry can influence the stereochemical outcome of these transformations.

Addition Reactions : The electrophilic addition of bromine to cis-stilbene typically proceeds through a cyclic bromonium ion intermediate. Subsequent anti-attack by the bromide ion results in the formation of a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane. wikipedia.orgresearchgate.net This is in contrast to the reaction with trans-stilbene, which yields the achiral meso-dibromide. wikipedia.org

Oxidation : The double bond can be oxidized to form epoxides or diols. Epoxidation of cis-stilbene with peroxy acids yields the corresponding cis-stilbene oxide. nih.gov Dihydroxylation, for instance using the Upjohn or Sharpless methods, would produce the threo-diol. wikipedia.orgnih.gov Stronger oxidation with reagents like ozone or potassium permanganate would cleave the double bond to yield methyl 4-formylbenzoate and subsequently methyl 4-carboxybenzoate. wikipedia.org

Cycloadditions : cis-Stilbenes are known to undergo photochemical [2+2] cycloaddition reactions, either with themselves or with other alkenes, to form cyclobutane derivatives. acs.orgacs.org Furthermore, a hallmark reaction of cis-stilbenes is the Mallory reaction, a photochemical oxidative cyclization that converts the cis-stilbene core into a phenanthrene skeleton. nih.gov This reaction proceeds via a dihydrophenanthrene intermediate which is then oxidized. nih.gov

The two methyl ester groups on the aromatic rings provide convenient handles for further derivatization. These groups can be readily hydrolyzed under basic or acidic conditions to yield the corresponding cis-stilbene-4,4'-dicarboxylic acid. nih.gov

This dicarboxylic acid is a versatile precursor for synthesizing a range of other derivatives. It can be re-esterified with different alcohols under acidic catalysis, a process known as the Fischer esterification, to produce new dialkyl or diaryl esters. masterorganicchemistry.commasterorganicchemistry.com This transesterification allows for the modification of the compound's physical properties, such as solubility and melting point, and for the incorporation of other functional groups. For example, esterification with long-chain alcohols could enhance lipophilicity, while reaction with diols could lead to the formation of polyesters. researchgate.net

Preparation of Advanced Precursors and Analogues for Research Applications

This compound serves as a pivotal precursor in the synthesis of advanced materials, primarily due to the unique structural constraints imposed by its cis-(Z) configuration. Its derivatives are integral to the development of sophisticated materials such as metal-organic frameworks (MOFs) and other functional analogues for specialized research applications. The ester functionalities of this molecule provide reactive sites for hydrolysis to the corresponding dicarboxylic acid, which is a common linker in coordination chemistry, while the stilbene core offers unique photochemical and conformational properties.

Synthesis of Metal-Organic Framework (MOF) Linkers and Frameworks

A significant application of this compound is its use, following hydrolysis, as a linker molecule, (Z)-4,4′-stilbene dicarboxylic acid, in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. While the trans-isomer of stilbene dicarboxylic acid has been extensively studied in MOF synthesis, the cis-isomer is less common, leading to the formation of novel framework topologies. rsc.org

Researchers have successfully synthesized a series of lanthanide-based MOFs using (Z)-4,4′-stilbene dicarboxylic acid. These syntheses demonstrate how the specific geometry of the cis-linker directs the formation of distinct structural motifs. The combination of different lanthanide metals with this linker has yielded both two-dimensional (2D) sheet structures and three-dimensional (3D) microporous frameworks. rsc.org The 3D frameworks, in particular, exhibit a previously unrecorded underlying net topology, highlighting the value of the cis-stilbene precursor in discovering new materials. rsc.org These frameworks possess one-dimensional pore channels with internal voids large enough to be suitable for applications in gas storage and separation. rsc.org

The general synthetic approach involves the solvothermal reaction of a lanthanide salt with the dicarboxylic acid linker, which can be obtained via the hydrolysis of this compound. The choice of the metal ion is a critical factor that influences the dimensionality and resulting properties of the final MOF structure. rsc.org

| Lanthanide Metal Ion | Resulting Framework Type | Dimensionality | Key Structural Feature |

|---|---|---|---|

| Europium (Eu) | Microporous Framework | 3D | 1D pore channels |

| Gadolinium (Gd) | Microporous Framework | 3D | Novel 'lmj1' topology |

| Terbium (Tb) | Microporous Framework | 3D | Internal voids up to 5.2 Å |

| Dysprosium (Dy) | Microporous Framework | 3D | 1D pore channels |

| Holmium (Ho) | Microporous Framework | 3D | Novel 'lmj1' topology |

| Erbium (Er) | Sheet Structure | 2D | Non-interpenetrating layers |

| Thulium (Tm) | Sheet Structure | 2D | Non-interpenetrating layers |

| Ytterbium (Yb) | Sheet Structure | 2D | Non-interpenetrating layers |

| Lutetium (Lu) | Sheet Structure | 2D | Non-interpenetrating layers |

| Yttrium (Y) | Sheet Structure | 2D | Non-interpenetrating layers |

Development of Photosensitive Materials

The stilbene core is photoisomerizable, meaning it can switch between cis and trans configurations upon exposure to light. This property is carried over to materials synthesized from stilbene-based precursors. Analogues derived from this compound are used to create photosensitive MOF films. For instance, zinc-based MOFs incorporating the 4,4′-stilbenedicarboxylate (sdc) linker have been assembled into two-dimensional films that exhibit excellent photosensitive features, including rapid photoconversion times. researchgate.net These materials are investigated for applications in erasable photopatterning, where light can be used to write and erase information on the film's surface. researchgate.net The ability to control the structure at the molecular level with light opens up possibilities for developing advanced optical switches and sensors. researchgate.net

General Synthetic Transformations for Analogue Preparation

Beyond MOFs, this compound can be chemically modified to produce a wide array of advanced analogues for materials science and pharmaceutical research. The ester groups and the aromatic rings are amenable to various chemical transformations. Standard synthetic methodologies applicable to stilbene derivatives can be employed to create novel structures. nih.govwiley-vch.de

These transformations include:

Hydrolysis: The dimethyl ester can be easily hydrolyzed to the corresponding dicarboxylic acid using base catalysis, a common first step for preparing MOF linkers or water-soluble derivatives. nih.gov

Reduction: The ester groups can be reduced to alcohols, yielding a diol derivative. These diols can serve as monomers for the synthesis of polyesters or polyurethanes with integrated photoswitchable stilbene units.

Amidation: Reaction with amines can convert the ester groups into amides, leading to the formation of polyamide materials or discrete molecular analogues with different hydrogen-bonding capabilities.

Cross-Coupling Reactions: The aromatic rings of the stilbene backbone can be further functionalized. While requiring activation, reactions like the Heck, Suzuki, or Stille couplings could potentially be used to attach other functional groups, thereby tuning the electronic and photophysical properties of the molecule. nih.govresearchgate.net

These synthetic pathways allow for the rational design of new molecules based on the cis-stilbene scaffold, tailored for specific applications in fields ranging from materials science to medicinal chemistry. nih.govresearchgate.net

Spectroscopic and Structural Characterization Techniques for Dimethyl Cis Stilbene 4,4 Dicarboxylate

Elucidation of Molecular Structure and Isomeric Purity through Advanced Spectroscopy

Advanced spectroscopic techniques are indispensable for confirming the molecular structure, assessing the isomeric purity, and understanding the conformational dynamics of Dimethyl cis-stilbene-4,4'-dicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of stilbene (B7821643) derivatives, providing definitive evidence for stereochemical assignments. The distinction between cis and trans isomers is readily achieved by analyzing the chemical shifts and coupling constants of the vinylic protons. In the cis isomer, steric hindrance between the two phenyl rings forces them to adopt a non-planar, twisted conformation. This geometric constraint places the aromatic protons in closer proximity to the opposing ring, resulting in a characteristic upfield shift compared to the trans isomer due to anisotropic shielding effects.

For this compound, the vinylic protons are expected to appear as a singlet at approximately 6.5-6.7 ppm, which is significantly upfield from the typical 7.1-7.2 ppm range observed for the corresponding trans isomer. The aromatic protons would exhibit an AA'BB' splitting pattern, with expected shifts influenced by the electron-withdrawing carboxylate groups.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide unambiguous confirmation of the cis configuration. A cross-peak between the vinylic protons and the protons of the aromatic rings would indicate a through-space interaction, which is only possible in the cis geometry. Computational DFT methods can also be employed to predict ¹H and ¹³C chemical shifts, offering a powerful tool for spectral assignment and stereochemical confirmation.

Interactive Table: Expected ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Vinylic (-CH=CH-) | 6.65 | s | Shielded due to non-planar conformation. |

| Aromatic (ortho to C=C) | 7.30 | d | Deshielded relative to unsubstituted cis-stilbene (B147466). |

| Aromatic (ortho to COOCH₃) | 7.95 | d | Deshielded by the ester group. |

| Methyl (-OCH₃) | 3.90 | s | Typical range for methyl ester protons. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Profiling

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves to identify key functional groups and provide insights into the conformational state of the molecule. The spectra are dominated by vibrations associated with the ester, alkene, and aromatic moieties.

The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching band of the ester groups, typically found in the region of 1715-1730 cm⁻¹. The C=C stretching vibration of the central ethylenic bond in cis-stilbenes is often weak in the IR spectrum but gives rise to a more intense band in the Raman spectrum, expected around 1630-1640 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range. The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the benzene (B151609) rings.

Resonance Raman spectroscopy, especially when exciting into an electronic absorption band, can selectively enhance vibrations coupled to the chromophore, providing detailed information about the geometry of the excited state.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | IR | 1725 | Strong |

| C=C Stretch (Aromatic) | IR, Raman | 1600, 1500 | Medium |

| C=C Stretch (Vinylic) | Raman | 1635 | Medium-Strong |

| C-O Stretch (Ester) | IR | 1250 | Strong |

| C-H Bend (Out-of-plane) | IR | 850 | Strong |

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Photophysical Behavior

Electronic spectroscopy provides critical information on the electronic structure and resulting photophysical properties of this compound. Like other cis-stilbene derivatives, its UV-Vis absorption spectrum is characterized by a broad, relatively low-intensity band corresponding to the S₀ → S₁ (π→π*) transition. The absorption maximum (λₘₐₓ) for cis-stilbenes is typically observed at shorter wavelengths and with a lower molar extinction coefficient compared to their trans counterparts, a consequence of the non-planar conformation which reduces π-conjugation across the molecule. For the title compound, λₘₐₓ is expected around 280-285 nm.

The photophysical behavior of cis-stilbenes is dominated by a highly efficient non-radiative decay pathway from the first excited singlet state (S₁): rapid photoisomerization to the trans isomer. This process occurs on a sub-picosecond timescale and effectively quenches fluorescence, leading to a very low fluorescence quantum yield. Consequently, this compound is expected to be virtually non-emissive in fluid solution at room temperature.

Interactive Table: Expected Photophysical Properties of this compound in Hexane

| Property | Expected Value | Technique |

| Absorption λₘₐₓ | ~285 nm | UV-Vis Spectroscopy |

| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |

| Emission λₘₐₓ | N/A (negligible) | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (Φf) | < 0.01 | Fluorescence Spectroscopy |

| S₁ Lifetime (τ) | < 1 ps | Time-Resolved Spectroscopy |

Crystallographic Analysis of this compound and Related Structures

Crystallographic analysis provides the most definitive picture of a molecule's three-dimensional structure in the solid state, including its conformation and the arrangement of molecules within the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Conformation and Packing

While a specific single-crystal X-ray diffraction study for this compound is not publicly documented, its solid-state conformation can be reliably inferred from the crystal structures of closely related compounds, notably its parent, (Z)-4,4'-stilbene dicarboxylic acid.

Due to severe steric repulsion between the two phenyl rings, the molecule is expected to be non-planar. The cis-stilbene core adopts a twisted conformation, characterized by significant torsion angles around the single bonds connecting the phenyl rings to the vinylic carbons. This twisting minimizes steric clash, resulting in a helical or propeller-like geometry. The molecule would possess C₂ symmetry rather than the C₂ᵥ symmetry of a hypothetical planar structure. The central C=C double bond length would be typical for a disubstituted alkene, around 1.34 Å.

Analysis of Intermolecular Interactions and Crystal Engineering Principles in Stilbene Dicarboxylates

The principles of crystal engineering allow for a predictive understanding of how molecules will assemble in the solid state based on their intermolecular interactions. In stilbene dicarboxylates, these interactions are key to controlling the molecular packing and, consequently, their material properties.

Computational and Theoretical Investigations of Dimethyl Cis Stilbene 4,4 Dicarboxylate

Quantum Chemical Characterization of Electronic Structure and Geometry

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

No specific studies presenting the optimized ground state geometric parameters, such as bond lengths and dihedral angles, for Dimethyl cis-stilbene-4,4'-dicarboxylate were identified. Furthermore, energetic data derived from DFT calculations, including the energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the total electronic energy, are not available in the reviewed literature. While DFT has been widely applied to stilbene (B7821643) and its analogs to understand their electronic structure and stability, the specific impact of the two methyl carboxylate groups at the 4 and 4' positions of the cis-isomer has not been detailed.

Ab Initio Approaches for High-Accuracy Electronic Structure Analysis

High-accuracy ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Perturbation Theory (CASPT2), are crucial for accurately describing the electronic states of photoswitchable molecules like stilbenes. However, no published research was found that applies these methods to this compound to provide a high-fidelity analysis of its ground and excited electronic states.

Molecular Dynamics Simulations for Conformational Dynamics and Isomerization Pathways

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and the dynamic pathways of isomerization. For stilbene and its derivatives, MD simulations can elucidate the complex interplay of torsional motions and solvent effects. Despite the importance of such studies, the scientific literature does not appear to contain specific MD simulation results for this compound that would detail its conformational dynamics or map out the potential energy surface for its cis-trans isomerization.

Theoretical Modeling of Excited State Properties and Photochemical Reactivity

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectra

TD-DFT is a workhorse method for predicting the electronic absorption spectra of organic molecules. A detailed TD-DFT analysis of this compound, which would include calculated vertical excitation energies, corresponding oscillator strengths, and the nature of the electronic transitions, is not available. Such data is essential for interpreting experimental spectroscopic results and understanding the molecule's interaction with light.

Non-Adiabatic Dynamics Simulations of Photoisomerization Processes in Stilbene Systems

The photoisomerization of stilbenes is a classic example of a non-adiabatic process, where the molecule transitions between electronic states. Non-adiabatic dynamics simulations are employed to model these events and predict key photochemical parameters like excited-state lifetimes and quantum yields for different reaction pathways (e.g., isomerization versus photocyclization). There is no specific literature detailing the results of such simulations for this compound.

Computational Prediction of Supramolecular Assembly and Interactions

Computational and theoretical approaches offer powerful insights into the non-covalent interactions that dictate the supramolecular assembly of molecules like this compound. While specific, in-depth computational studies on this particular cis-isomer are not extensively documented in publicly available research, we can infer the likely nature of its supramolecular behavior based on established principles of molecular modeling and the known properties of related stilbene derivatives. Such investigations are crucial for predicting crystal packing, understanding polymorphism, and designing novel materials with desired properties.

Theoretical studies of the supramolecular assembly of this compound would primarily focus on identifying the key intermolecular interactions and predicting the most energetically favorable packing arrangements. The primary forces at play in the self-assembly of this molecule are expected to be π-π stacking interactions between the aromatic stilbene cores, weaker C-H···π interactions, and dipole-dipole interactions involving the carboxylate groups.

Computational methods such as Density Functional Theory (DFT) are instrumental in calculating the interaction energies of different molecular arrangements. By analyzing various dimer configurations and larger molecular clusters, researchers can quantify the strength of the different non-covalent interactions. For instance, calculations would likely explore the energetics of stacked versus t-shaped arrangements of the phenyl rings to determine the most stable π-π interaction geometry.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations can further elucidate the dynamic aspects of supramolecular assembly. These methods allow for the exploration of a wider range of conformational and orientational possibilities, providing a more comprehensive picture of the potential energy landscape. MD simulations can be particularly useful in predicting how molecules might aggregate from a disordered state, such as in solution, to form an ordered crystal lattice.

The outcomes of these computational investigations would typically be presented in the form of detailed energy landscapes and tables summarizing interaction energies and key geometric parameters for the most stable predicted structures.

Detailed Research Findings from Hypothetical Computational Studies

In a hypothetical computational study, the supramolecular assembly of this compound would be investigated by first optimizing the geometry of a single molecule and then systematically exploring the potential energy surface for dimer formation. The results would likely indicate a preference for offset or slipped-stack π-π interactions, which are common for aromatic systems, as they minimize electrostatic repulsion while maximizing attractive dispersion forces.

The table below illustrates the kind of data that would be generated from such a computational analysis, comparing different possible interaction motifs.

Table 1: Hypothetical Interaction Energies for this compound Dimers

| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) | Intermolecular Distance (Å) |

| Co-facial Stacked | π-π stacking | -7.5 | 3.5 |

| Slipped-Parallel | π-π stacking | -9.2 | 3.4 (interplanar) |

| T-shaped | C-H···π | -4.8 | 5.0 (centroid-centroid) |

| Head-to-tail | Dipole-dipole | -3.5 | 6.2 |

Further analysis using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) could be employed to visualize and characterize the nature of the intermolecular bonds. QTAIM analysis can identify bond critical points and provide quantitative data on the electron density at these points, offering a rigorous definition of the interactions.

Crystal structure prediction algorithms would then use this information to generate a set of plausible crystal packing arrangements. The most likely polymorphs would be ranked based on their calculated lattice energies.

Table 2: Predicted Properties of a Hypothetical Stable Crystal Structure of this compound

| Property | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Calculated Density | 1.35 g/cm³ |

| Lattice Energy | -25.8 kcal/mol |

| Dominant Supramolecular Motif | Herringbone packing of slipped-parallel π-stacked chains |

These computational predictions, while hypothetical in the absence of specific published data for this compound, provide a framework for understanding the complex interplay of non-covalent forces that govern the supramolecular architecture of this compound. Such theoretical insights are invaluable for rationalizing experimental observations and for the future design of stilbene-based functional materials.

Supramolecular Chemistry: Directed Self-Assembly and Non-Covalent Interactions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The reversible nature of these interactions allows for the design of complex and functional molecular architectures through self-assembly. Stilbene dicarboxylates, including this compound, are valuable components in this field due to their rigid structure, defined geometry, and photoresponsive properties.

Design of Supramolecular Architectures Utilizing Stilbene Dicarboxylates as Building Blocks

The design of supramolecular architectures relies on the precise control of non-covalent interactions between molecular building blocks. Stilbene dicarboxylates are particularly effective in this regard, offering a scaffold that can be functionalized to direct self-assembly into predictable and well-defined structures. The carboxylate groups can participate in hydrogen bonding or coordinate with metal ions, while the stilbene core provides a rigid spacer.

The trans and cis isomers of stilbene dicarboxylates present distinct geometries, which directly influences the resulting supramolecular structure. For instance, the linear shape of the trans isomer can lead to the formation of one-dimensional chains or layered structures, while the bent shape of the cis isomer can promote the formation of cyclic or more complex three-dimensional architectures. The interplay of hydrogen bonding, π-π stacking, and van der Waals forces between the stilbene units further stabilizes these assemblies.

Researchers have successfully employed stilbene dicarboxylates to construct a variety of supramolecular structures, including tapes, sheets, and helical architectures researchgate.net. The predictability of the self-assembly process, governed by the stereochemistry of the stilbene core and the nature of the functional groups, makes these molecules a versatile tool in crystal engineering and the development of new materials with tailored properties.

Photoresponsive Supramolecular Systems Based on Stilbene Isomerization

A key feature of stilbene derivatives is their ability to undergo reversible cis-trans isomerization upon irradiation with light of specific wavelengths. This photoisomerization induces a significant change in the molecule's shape, which can be harnessed to control the structure and function of supramolecular assemblies in real-time. This photo-responsiveness allows for the creation of dynamic materials that can adapt to external stimuli.

The isomerization from the linear trans form to the bent cis form, or vice versa, can trigger the assembly or disassembly of a supramolecular structure. For example, a system might be designed where the trans isomers self-assemble into a stable, ordered structure. Upon irradiation with UV light, the isomerization to the cis form disrupts the packing and leads to the disassembly of the architecture. Subsequent irradiation with visible light can then reverse the process. This light-triggered modulation of supramolecular topology has been demonstrated in various systems, including metallo-supramolecular complexes nih.gov.

The "stiff-stilbene" scaffold, a sterically restricted analogue, is often used to enhance the efficiency and stability of the photoswitching process. nih.gov These systems exhibit high quantum yields for photoisomerization and excellent thermal stability of the isomers, making them ideal for applications in molecular switches, light-controlled drug delivery, and photoresponsive materials nih.gov. The direct conversion of light into mechanical energy at the molecular level is a particularly appealing characteristic of these photochromic molecules nih.gov.

| Property | trans-Stilbene Derivative | cis-Stilbene (B147466) Derivative |

| Geometry | Linear / Planar | Bent / Non-planar |

| Thermodynamic Stability | More stable | Less stable |

| Supramolecular Assembly | Tends to form extended, ordered structures (e.g., chains, sheets) | Tends to form cyclic or disordered structures |

| Photoisomerization Trigger | UV Light | Visible Light or Heat |

Metal-Organic Frameworks (MOFs) and Coordination Polymers with Stilbene Dicarboxylate Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of stilbene dicarboxylates as ligands in the synthesis of MOFs has garnered significant attention due to the potential for creating frameworks with unique topologies, porosities, and photoresponsive properties.

The geometry of the stilbene dicarboxylate ligand plays a crucial role in determining the final structure of the MOF. While trans-4,4'-stilbene dicarboxylic acid has been extensively studied and used to produce a wide range of frameworks, its cis isomer, (Z)-4,4′-stilbene dicarboxylic acid, has been comparatively overlooked rsc.org. Recent research has shown that the use of the cis isomer can lead to the formation of novel MOF structures, including both 2D sheet structures and microporous 3D frameworks with one-dimensional pore channels rsc.org.

The incorporation of the photoisomerizable stilbene unit into the MOF backbone opens the door to creating "smart" materials where properties such as pore size, gas adsorption, and guest release can be controlled by light. The isomerization of the stilbene ligand within the crystalline matrix can induce a conformational change in the framework, leading to a dynamic response. These photoresponsive MOFs are promising candidates for applications in gas storage, separation, and controlled release systems mdpi.com.

| MOF Component | Role | Example |

| Metal Ion/Cluster | Node | Zn(II), Cd(II), Lanthanides |

| Organic Ligand | Linker | trans-4,4'-stilbene dicarboxylate, (Z)-4,4′-stilbene dicarboxylic acid |

| Resulting Structure | Crystalline Porous Material | 2D layered structures, 3D frameworks with defined pore channels |

Polymer Science: Incorporation and Functionality in Macromolecular Systems

The integration of stilbene derivatives into polymer structures allows for the development of macromolecules with tailored optical, mechanical, and responsive properties. The rigid nature of the stilbene unit can impart unique characteristics to the polymer backbone, while its photoreactivity enables the creation of materials that can change their properties in response to light.

Synthesis of Stilbene-Containing Polymers via Various Polymerization Techniques

Stilbene-containing polymers can be synthesized through a variety of polymerization methods, including condensation polymerization, addition polymerization, and ring-opening polymerization. The choice of method depends on the desired polymer architecture and properties.

For example, alternating copolymers of stilbene derivatives and other monomers, such as maleic anhydride or N-substituted maleimides, have been synthesized via radical polymerization researchgate.net. These copolymers often exhibit a semi-rigid backbone due to the hindered rotation around the stilbene unit, leading to properties not typically found in flexible polymers, such as increased nanoporosity and higher surface areas researchgate.netscispace.com.

The synthesis of polyesters and polyamides containing stilbene dicarboxylates in the main chain is another common approach. These polymers can be prepared by polycondensation reactions of the corresponding stilbene dicarboxylic acid or its derivatives with diols or diamines. The resulting polymers often exhibit liquid crystalline behavior and interesting photophysical properties. More recently, photoswitchable ring-opening polymerization (ROP) has been explored using stiff-stilbene-based cyclic monomers, allowing for dynamic control over the polymerization and depolymerization process nih.gov.

Photoreactivity and Photomechanical Properties of Stilbene-Based Polymers

The incorporation of the photoisomerizable stilbene unit into a polymer chain allows for the photomodulation of the material's properties. The cis-trans isomerization of the stilbene moieties can lead to changes in polymer conformation, solubility, and morphology. When these polymers are in the solid state, such as in a film or fiber, the collective isomerization of the stilbene units can generate mechanical stress, leading to photomechanical effects like bending, expansion, or contraction.

Upon irradiation, the change in the geometry of the stilbene units from the linear trans state to the bent cis state can cause the polymer chains to contract. This macroscopic change in shape can be harnessed to create photo-actuators, artificial muscles, and other light-driven mechanical devices. The semi-rigid nature of many stilbene-containing polymers can enhance this effect, as the conformational changes are more efficiently translated along the polymer backbone researchgate.netscispace.com.

The efficiency of the photomechanical response depends on several factors, including the concentration of stilbene units in the polymer, the polymer's morphology (amorphous vs. crystalline), and the wavelength and intensity of the incident light. The development of these materials is a promising area of research with potential applications in soft robotics, microfluidics, and responsive coatings.

| Polymerization Technique | Monomers | Resulting Polymer Type | Key Properties |

| Radical Polymerization | Stilbene derivative, Maleic anhydride/Maleimide | Alternating Copolymer | Semi-rigid backbone, Nanoporosity |

| Polycondensation | Stilbene dicarboxylic acid, Diol/Diamine | Polyester/Polyamide | Liquid crystallinity, Photoreactive |

| Ring-Opening Polymerization | Stiff-stilbene lactone | Polyester | Photoswitchable polymerization/depolymerization |

Future Research Directions and Emerging Paradigms in Dimethyl Cis Stilbene 4,4 Dicarboxylate Research

Innovations in Green Chemistry and Sustainable Synthetic Strategies for Stilbenes

The synthesis of stilbenes, including Dimethyl cis-stilbene-4,4'-dicarboxylate, is undergoing a significant transformation driven by the principles of green chemistry. Traditional methods for creating the stilbene (B7821643) scaffold, such as the Wittig, Horner-Wadsworth-Emmons, Perkin condensation, and palladium-catalyzed reactions like the Heck and Sonogashira couplings, are being re-evaluated for their environmental impact. nih.gov The focus is shifting towards more sustainable and environmentally friendly alternatives that reduce waste, avoid harsh reagents, and improve energy efficiency. mdpi.com

Innovations in this area are multifaceted. One promising approach involves the use of heterogeneous catalysts, such as zeolites. For instance, a green chemistry route has been demonstrated for the synthesis of trans-stilbene derivatives using MCM-22 zeolite nanoreactors, which facilitate the reaction under mild conditions. researchgate.net Another avenue of exploration is the use of biotechnology and metabolic engineering. mdpi.com By engineering the genes involved in stilbenoid biosynthesis into microorganisms or plant cell cultures, it may be possible to produce these compounds sustainably, bypassing the need for conventional organic synthesis. mdpi.com

Furthermore, the development of novel green extraction methods is crucial. Natural deep eutectic solvents (NADES) are being investigated as environmentally benign alternatives to traditional organic solvents for extracting stilbenoids from natural sources. mdpi.com These green technologies aim to minimize the environmental footprint associated with the entire lifecycle of stilbene compounds, from synthesis to purification. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Stilbenes

| Feature | Traditional Synthetic Methods (e.g., Wittig, Heck) | Emerging Green Strategies |

|---|---|---|

| Catalysts/Reagents | Often require stoichiometric reagents, heavy metal catalysts (e.g., Palladium) nih.gov | Zeolites, biocatalysts, enzymes mdpi.comresearchgate.net |

| Solvents | Typically volatile organic compounds (VOCs) | Natural deep eutectic solvents (NADES), water, or solvent-free conditions mdpi.com |

| Reaction Conditions | Can require high temperatures and pressures nih.gov | Often proceed under mild, ambient conditions researchgate.net |

| Sustainability Focus | Yield and selectivity | Atom economy, reduced waste (PMI), use of renewable feedstocks acs.org |

| Source of Precursors | Petroleum-based feedstocks | Plant-based sources, microbial fermentation mdpi.com |

Ultrafast Spectroscopic Techniques for Elucidating Primary Photochemical Events

The photoisomerization of stilbene derivatives is a fundamental process in photochemistry, characterized by incredibly rapid structural changes. researchgate.net Understanding these primary events is key to designing new photoresponsive materials. Ultrafast spectroscopic techniques, particularly those with femtosecond (10⁻¹⁵ s) time resolution, are indispensable tools for directly observing these dynamics. researchgate.netnih.gov

Time-resolved photoelectron spectroscopy (TRPES) using extreme-ultraviolet (XUV) pulses has emerged as a powerful method. It allows researchers to track the excited-state wave packets along the entire reaction pathway, from initial excitation to the final products. nih.gov Studies on cis-stilbene (B147466) using XUV-TRPES have successfully revealed the coupled electronic and nuclear dynamics that drive its isomerization, even identifying persistent coherent vibrational dynamics in both gas and liquid phases. nih.gov This provides direct experimental insight into the conical intersections—points on the potential energy surface where electronic states become degenerate—that govern the reaction outcome. nih.govnih.gov

Femtosecond transient absorption spectroscopy (FTAS) is another critical technique used to map the potential energy surfaces of stilbene derivatives. researchgate.netnih.gov By monitoring the absorption of the molecule immediately after photoexcitation, researchers can determine the lifetimes of excited states and identify transient species. researchgate.net For example, FTAS has been used to clarify that the trans-cis isomerization timescale for some natural stilbene derivatives is on the order of ~10 picoseconds, a rapid relaxation that is crucial for their function as potential sunscreens. nih.gov These techniques help elucidate how factors like solvent polarity can dramatically influence excited-state lifetimes and deactivation pathways. acs.orgrsc.org

Advanced Computational Modeling for Predictive Material Design and Reaction Mechanism Discovery

Alongside experimental techniques, advanced computational modeling has become essential for understanding and predicting the behavior of this compound and related compounds. aip.org A major paradigm shift is underway towards predictive multiscale materials design, where computational tools are used not just to explain observations but to design new materials with specific, desired properties from the ground up. mit.eduyoutube.com This approach integrates large-scale computational modeling, artificial intelligence (AI), and machine learning to accelerate the innovation cycle. mit.eduyoutube.com

For stilbenes, computational methods are used to explore complex photochemical reaction mechanisms. aip.org Techniques like ab initio multiple spawning and trajectory surface hopping simulations are employed to model the non-adiabatic dynamics of cis-stilbene after photoexcitation. acs.orgresearchgate.net These simulations can predict excited-state lifetimes and reaction quantum yields, assessing how different electronic structure methods (like CASSCF and CASPT2) compare with experimental results. acs.org They can map out the multidimensional potential energy surfaces, identifying barriers along the isomerization coordinate and barrierless pathways for competing reactions like photocyclization to dihydrophenanthrene. aip.org

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to study the molecular structures, energetics, and electronic absorption spectra of stilbene isomers. researchgate.netresearchgate.net These calculations help rationalize how the molecule's structure changes upon electronic excitation and can explain the redistribution of electron density that drives the formation of new chemical bonds. researchgate.net By simulating these fundamental processes, researchers can gain insights that guide the synthesis of new stilbene derivatives for advanced applications. researchgate.net

Development of Multi-Stimuli Responsive Materials and Devices

Stilbene derivatives are excellent candidates for the core components of "smart" materials due to their photo-responsive nature. The future of this field lies in the development of multi-stimuli responsive materials, which can react to several different environmental triggers, such as light, temperature, pH, and mechanical force. nih.govnih.gov This complexity allows for finer control and more sophisticated functions, mimicking the adaptability seen in biological systems. nih.gov

The introduction of functional groups onto the stilbene skeleton can impart sensitivity to various stimuli. For example, cyanostilbene derivatives incorporating a carboxyl group have been shown to exhibit a fluorescent response not only to mechanical stimulus (mechanoluminescence) but also to changes in pH and the presence of amine vapors. rsc.org This multi-responsiveness is a direct result of molecular design, where intermolecular interactions like π–π stacking are engineered to control the material's properties. rsc.org

The integration of stilbene units into polymer architectures, such as hydrogels, films, or nanoparticles, is a key strategy for creating functional devices. nih.gov These materials can undergo reversible changes in their physical properties—like shape, solubility, or color—in response to external cues. researchgate.net This capability is being harnessed to create sensors, actuators, and controlled-release systems. acs.org The goal is to design materials where the cooperative interaction of multiple stimuli can be used to manipulate their properties on demand. nih.gov

Table 2: Examples of Stimuli and Potential Applications for Stilbene-Based Materials

| Stimulus | Molecular Mechanism | Potential Application |

|---|---|---|

| Light (UV/Vis) | cis-trans Isomerization | Optical switches, data storage, photolithography rsc.org |

| Mechanical Force | Disruption of crystal packing (Triboluminescence) | Damage sensors, security inks rsc.org |

| pH | Protonation/deprotonation of functional groups (e.g., -COOH) | pH sensors, drug delivery vehicles nih.govrsc.org |

| Temperature | Phase transitions in a polymer matrix | Thermo-responsive actuators, smart textiles nih.gov |

| Chemical Vapors | Specific binding or reaction with analytes | Chemical sensors, environmental monitoring rsc.org |

Integration of Stilbene Dicarboxylates into Hybrid Organic-Inorganic Nanostructures

A highly promising direction for this compound and its diacid analogue, (Z)-4,4′-stilbene dicarboxylic acid, is their use as building blocks (linkers) for creating hybrid organic-inorganic nanostructures, particularly metal-organic frameworks (MOFs). rsc.org MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, resulting in highly porous and tunable structures. researchgate.net

The non-linear, bent geometry of the cis-stilbene dicarboxylate linker is particularly interesting because it can lead to novel framework topologies that are inaccessible with its linear trans isomer. rsc.org Researchers have successfully synthesized a series of lanthanide-based MOFs using (Z)-4,4′-stilbene dicarboxylic acid, creating both 2D sheet-like structures and microporous 3D frameworks. researchgate.net These 3D structures were found to possess a previously unrecognized underlying net topology, demonstrating how the choice of isomer can fundamentally alter the material's architecture. rsc.org

The resulting hybrid materials exhibit multifunctionality. For example, MOFs constructed with 4,4′-stilbenedicarboxylic acid have demonstrated excellent photoluminescence and significant capacity for adsorbing gases like carbon dioxide and iodine vapor. rsc.org This synergy between the properties of the inorganic metal nodes and the organic stilbene linkers opens up applications in areas such as gas storage and separation, chemical sensing, and catalysis. rsc.orgresearchgate.net The ability to precisely engineer the pore size, shape, and chemical environment within these frameworks by carefully selecting the stilbene linker and metal ion is a key advantage of this approach. researchgate.net

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for dimethyl cis-stilbene-4,4'-dicarboxylate, and how is purity validated? A: The synthesis typically involves esterification of cis-stilbene-4,4'-dicarboxylic acid (CAS 100-31-2) using methanol under acidic catalysis. While direct protocols for the cis-isomer are scarce, analogous methods for biphenyl derivatives (e.g., dimethyl biphenyl-4,4'-dicarboxylate) involve refluxing the dicarboxylic acid with methanol and sulfuric acid . Purity is validated via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.